
12-Hydroxylysergic acid diethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hydroxylysergic acid diethylamide is a derivative of lysergic acid, a naturally occurring compound found in the ergot fungus. This compound is structurally related to lysergic acid diethylamide, a well-known psychedelic substance. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxylysergic acid diethylamide typically involves the hydroxylation of lysergic acid diethylamide. This process can be achieved through various chemical reactions, including oxidation and substitution reactions. The specific conditions for these reactions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and high-throughput screening methods can help optimize the production process, ensuring consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 12-Hydroxylysergic acid diethylamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield more hydroxylated derivatives, while reduction reactions may produce more saturated compounds.
Aplicaciones Científicas De Investigación
12-Hydroxylysergic acid diethylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity and stability of lysergic acid derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of psychiatric disorders and neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 12-Hydroxylysergic acid diethylamide involves its interaction with various molecular targets and pathways in the body. This compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which plays a key role in modulating mood, perception, and cognition. By activating these receptors, this compound can induce a range of physiological and psychological effects.
Comparación Con Compuestos Similares
Lysergic Acid Diethylamide: A potent psychedelic compound with similar structural features.
Ergometrine: A naturally occurring ergot alkaloid with vasoconstrictive properties.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
Uniqueness: 12-Hydroxylysergic acid diethylamide is unique in its specific hydroxylation pattern, which can influence its pharmacological properties and interactions with molecular targets. This distinct structure makes it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
60573-89-9 |
|---|---|
Fórmula molecular |
C20H25N3O2 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(6aR,9R)-N,N-diethyl-1-hydroxy-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-4-23(5-2)20(25)13-8-14-16(22(3)11-13)9-12-10-21-15-6-7-17(24)19(14)18(12)15/h6-8,10,13,16,21,24H,4-5,9,11H2,1-3H3/t13-,16-/m1/s1 |
Clave InChI |
SJBIVHSZSSHVGK-CZUORRHYSA-N |
SMILES isomérico |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=C3C(=C(C=C4)O)C2=C1)C |
SMILES canónico |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=C3C(=C(C=C4)O)C2=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



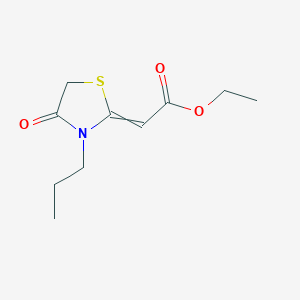
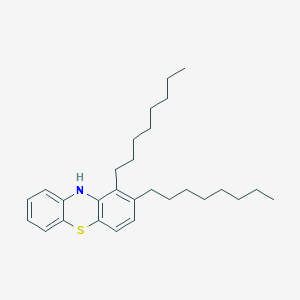
![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
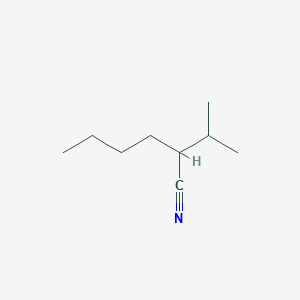
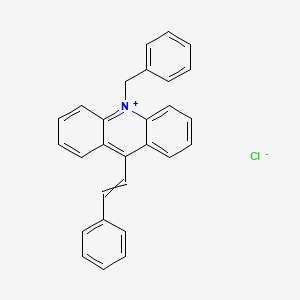
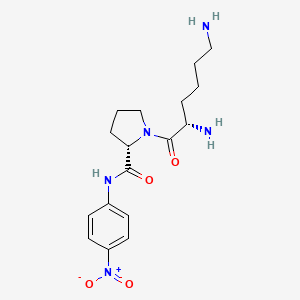
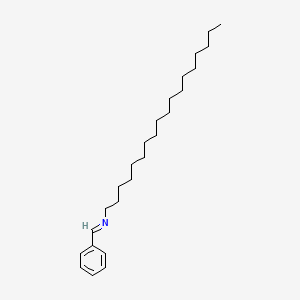

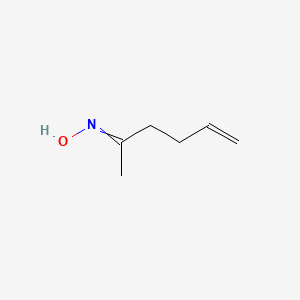
![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)


